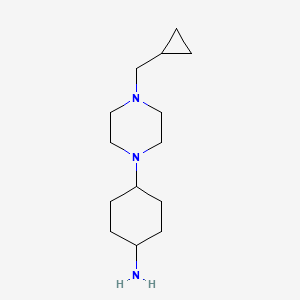

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Description

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is a cyclohexanamine derivative featuring a piperazine ring substituted with a cyclopropylmethyl group at the 4-position. Its molecular formula is C₁₄H₂₇N₃, with a molar mass of 237.38 g/mol and a density of 1.063 g/cm³ . The compound exhibits a boiling point of 326.1°C and a vapor pressure of 0.00022 mmHg at 25°C, reflecting moderate volatility .

Properties

IUPAC Name |

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYALFWGJOLWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C3CCC(CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine typically involves the following steps:

Reaction with Hydrochloric Acid: Trans-4-cyclohexylmethylpiperazine is reacted with an appropriate amount of hydrochloric acid to generate the hydrochloric acid salt.

Formation of the Final Compound: The resulting hydrochloric acid salt is then reacted with 4-(Cyclopropylmethyl)-1-piperazine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Salt Forms and Solubility

The compound is often stabilized as salts to enhance solubility. For instance:

- Trihydrochloride salt : Purity ≥95%, available in 1g quantities ().

- Tris(4-methylbenzenesulfonate) salt : Solubility in water ≥100 mg/mL, stored at -20°C .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Substituents |

|---|---|---|---|---|---|

| trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine | C₁₄H₂₇N₃ | 237.38 | 326.1 | ≥100 mg/mL (tosylate salt) | Cyclopropylmethyl-piperazine |

| 4-Isopropylcyclohexanamine | C₉H₁₉N | 141.26 | N/A | Limited data | Isopropyl |

| Cariprazine Hydrochloride | C₂₁H₃₂Cl₂N₄O | 427.41 | N/A | Soluble in organic solvents | 2,3-Dichlorophenyl-piperazine |

Key Observations:

Cyclopropylmethyl vs. Isopropyl :

- The cyclopropylmethyl group in the target compound enhances rigidity and lipophilicity compared to the isopropyl group in 4-isopropylcyclohexanamine (). This may improve receptor binding specificity in CNS-targeting drugs.

Pharmacological Relevance

Key Observations:

Stereochemical Impact :

- The trans configuration in the target compound is critical for forming bioactive spiro-fused heterocycles (e.g., Compound 36), whereas cis isomers may exhibit reduced efficacy .

Salt Formulations: The tosylate salt () offers superior aqueous solubility (≥100 mg/mL) compared to the trihydrochloride form (), which is advantageous for intravenous formulations.

Biological Activity

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound, often encountered in its trihydrochloride salt form, has been studied for its potential therapeutic applications, particularly as an antiproliferative agent. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₃₀N₃, with a molecular weight of approximately 238.43 g/mol. The compound features a cyclohexanamine backbone with a piperazine moiety that includes a cyclopropylmethyl substituent. Its stereochemistry is characterized by the "trans" configuration, which is crucial for its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₀N₃ |

| Molecular Weight | 238.43 g/mol |

| CAS Number | 876461-31-3 |

| Chemical Structure | Structure |

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that the compound can inhibit cell growth and induce apoptosis in cancer cells through modulation of neurotransmitter systems, particularly those involved in cell survival and apoptosis pathways.

The mechanism of action involves interaction with specific molecular targets, including receptors and enzymes that play critical roles in cellular signaling pathways. Preliminary studies suggest that the compound may affect neurotransmitter receptors, leading to altered cellular responses that inhibit proliferation and promote apoptosis .

Case Studies

In one study, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Table 2: Antiproliferative Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | |

| A549 (Lung) | 12.8 | |

| HeLa (Cervical) | 18.5 |

Pharmacological Applications

This compound has potential applications beyond oncology. Its interactions with neurotransmitter systems suggest possible uses in treating neurological disorders such as depression and anxiety. The compound's piperazine structure is known for its versatility in drug design, making it a candidate for further exploration in pharmacology .

Future Research Directions

Ongoing research aims to elucidate the full spectrum of biological interactions and therapeutic potentials of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for developing this compound into a viable therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for synthesizing trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclohexanamine derivatives and functionalizing the piperazine ring. Key steps include:

- Cyclopropane ring introduction : Alkylation of the piperazine nitrogen using cyclopropylmethyl halides under inert conditions (e.g., N₂ atmosphere).

- Trans-configuration control : Stereoselective synthesis via chiral catalysts or column chromatography (e.g., using chiral stationary phases).

- Purification : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Validation : Nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and differential scanning calorimetry (DSC) to assess thermal stability .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/humidity stress : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–6 months.

- Analytical endpoints : Monitor degradation via HPLC for impurity profiling, Fourier-transform infrared spectroscopy (FTIR) for functional group integrity, and Karl Fischer titration for moisture content .

- Data interpretation : Use Arrhenius equation modeling to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding affinity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target interactions. Address via:

- Metabolite profiling : Use LC-MS/MS to identify major metabolites in plasma or tissue homogenates.

- Receptor specificity assays : Employ radioligand binding assays (e.g., ³H-labeled ligands) with purified receptors to isolate target vs. non-target interactions .

- Computational docking : Compare binding poses in static (crystal structures) vs. dynamic (molecular dynamics simulations) models to assess conformational flexibility .

Q. How can computational models predict the compound’s pharmacokinetic properties, and what experimental validation is required?

- Methodological Answer : Use in silico tools (e.g., QikProp, SwissADME) to estimate:

- Lipophilicity (LogP) : Correlate with membrane permeability.

- Plasma protein binding : Predict using albumin-binding assays.

- Validation : Compare predictions with in vivo rodent studies (e.g., intravenous/oral administration, plasma half-life measurement via LC-MS) .

- Adjust models using Bayesian inference if discrepancies exceed 20% .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer : Implement a factorial design approach:

- Variables : Piperazine substituents (cyclopropylmethyl vs. methyl/ethyl), cyclohexane stereochemistry (cis/trans).

- Assays : Measure IC₅₀ values in dose-response curves (e.g., cAMP inhibition for GPCR targets).

- Statistical analysis : Use ANOVA to identify significant structural contributors to activity (p < 0.05 threshold) .

- Iterative refinement : Apply machine learning (e.g., random forest regression) to prioritize synthetic targets .

Methodological Frameworks for Data Interpretation

Q. How to integrate conflicting toxicity data from zebrafish and murine models?

- Methodological Answer :

- Cross-species dose normalization : Calculate allometric scaling factors (body surface area or mg/kg equivalence).

- Pathway analysis : Use RNA sequencing to identify conserved toxicity pathways (e.g., oxidative stress, apoptosis).

- Benchmarking : Compare results against known reference compounds (e.g., cisplatin for nephrotoxicity) .

Q. What theoretical frameworks guide the analysis of this compound’s role in neurotransmitter systems?

- Methodological Answer : Anchor studies to:

- Dopamine-serotonin hypothesis : Assess binding to 5-HT₁A/D₂ receptors via competitive binding assays.

- Network pharmacology : Map interactions using STRING or KEGG databases to identify secondary targets .

- Behavioral correlation : Link receptor affinity data to rodent behavioral assays (e.g., forced swim test for antidepressant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.